molecular formula C21H15ClN4O2S B12581326 N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide CAS No. 262354-58-5

N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide

Cat. No.: B12581326
CAS No.: 262354-58-5
M. Wt: 422.9 g/mol
InChI Key: JMKQIUIAOWREFT-UHFFFAOYSA-N
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Description

N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a diazenyl group, and a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring and the diazenyl group. One common method involves the reaction of 8-aminoquinoline with 4-chlorobenzenediazonium chloride under acidic conditions to form the diazenyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and as a cytotoxic agent in cancer research.

    Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of essential biochemical pathways, resulting in cytotoxic effects. The compound’s ability to induce apoptosis in cancer cells is attributed to its interference with cell cycle regulation and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

CAS No.

262354-58-5

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)diazenyl]quinolin-8-yl]benzenesulfonamide

InChI

InChI=1S/C21H15ClN4O2S/c22-15-8-10-16(11-9-15)24-25-19-12-13-20(21-18(19)7-4-14-23-21)26-29(27,28)17-5-2-1-3-6-17/h1-14,26H

InChI Key

JMKQIUIAOWREFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)Cl)C=CC=N3

Origin of Product

United States

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